molecular formula C14H14BNO3 B1333224 4-(N-Benzylaminocarbonyl)phenylboronic acid CAS No. 252663-47-1

4-(N-Benzylaminocarbonyl)phenylboronic acid

Cat. No.: B1333224
CAS No.: 252663-47-1
M. Wt: 255.08 g/mol
InChI Key: AAUCAVUVHBOOPF-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

It is mentioned that this compound is used for proteomics research Proteomics is the large-scale study of proteins, particularly their structures and functions

Biochemical Pathways

Given its use in proteomics research , it’s plausible that it could affect a variety of pathways depending on the proteins it interacts with.

Result of Action

As a compound used in proteomics research , it may have diverse effects depending on the specific proteins it interacts with.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-(N-Benzylaminocarbonyl)phenylboronic acid, it is recommended to be stored in an inert atmosphere at 2-8°C . This suggests that the compound may be sensitive to oxygen, moisture, or temperature changes.

Preparation Methods

The synthesis of 4-(N-Benzylaminocarbonyl)phenylboronic acid typically involves the reaction of phenylboronic acid with benzylamine under specific conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene, and requires heating to reflux . The product is then purified through standard techniques such as recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(N-Benzylaminocarbonyl)phenylboronic acid undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts for cross-coupling, and the major products formed depend on the specific reactants and conditions used.

Scientific Research Applications

4-(N-Benzylaminocarbonyl)phenylboronic acid is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar compounds to 4-(N-Benzylaminocarbonyl)phenylboronic acid include:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to other boronic acids.

Properties

IUPAC Name

[4-(benzylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BNO3/c17-14(16-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(18)19/h1-9,18-19H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUCAVUVHBOOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378302
Record name 4-(N-Benzylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252663-47-1
Record name 4-(N-Benzylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Benzylcarbamoyl)benzeneboronic acid
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